The synthesis of [3-(Allyloxy)benzyl]methylamine hydrochloride typically involves several key steps:
The molecular structure of [3-(Allyloxy)benzyl]methylamine hydrochloride can be described as follows:
InChI=1S/C11H15NO.ClH/c1-2-10-19-11-8-4-3-7-9(11)5-6-12-13;1H
, which provides a standardized way to represent its structure .[3-(Allyloxy)benzyl]methylamine hydrochloride can undergo various chemical reactions due to its functional groups:
Further studies are required to elucidate its precise mechanism of action in biological systems .
The physical and chemical properties of [3-(Allyloxy)benzyl]methylamine hydrochloride include:
[3-(Allyloxy)benzyl]methylamine hydrochloride has potential applications in several scientific fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2